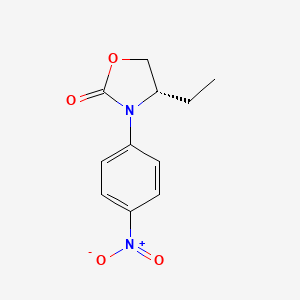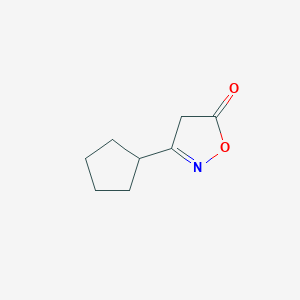![molecular formula C11H8N2O2 B12872871 2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)
2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol is an organic compound that features a fused benzimidazole and furan ring system. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-furancarboxaldehyde with o-phenylenediamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.
Reaction Conditions:
Reagents: 3-furancarboxaldehyde, o-phenylenediamine
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic properties. These include anti-inflammatory, antiviral, and antifungal activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol involves its interaction with various molecular targets. For instance, it can bind to DNA, inhibiting the replication of cancer cells. It may also interact with enzymes, altering their activity and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol
- 2-(Thiophen-3-yl)-1H-benzo[d]imidazol-1-ol
- 2-(Pyridin-3-yl)-1H-benzo[d]imidazol-1-ol
Uniqueness
2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol is unique due to the position of the furan ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H8N2O2 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2-(furan-3-yl)-1-hydroxybenzimidazole |
InChI |
InChI=1S/C11H8N2O2/c14-13-10-4-2-1-3-9(10)12-11(13)8-5-6-15-7-8/h1-7,14H |
Clave InChI |
CYPFQDXEYTWYJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2O)C3=COC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


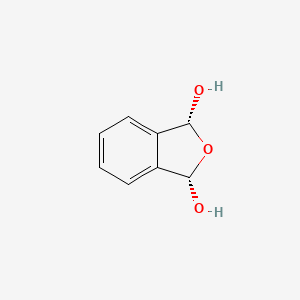

![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
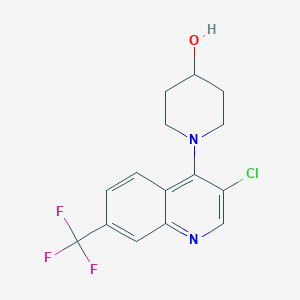
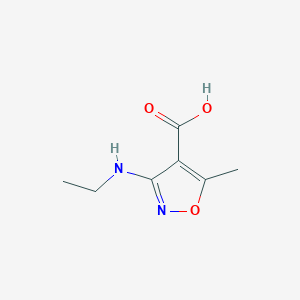
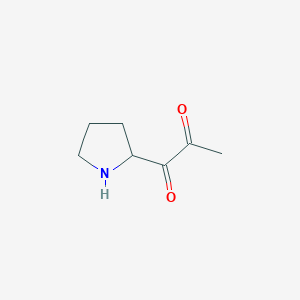
![2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol](/img/structure/B12872841.png)
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
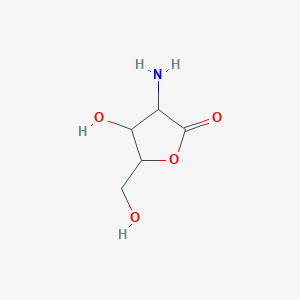
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12872858.png)
